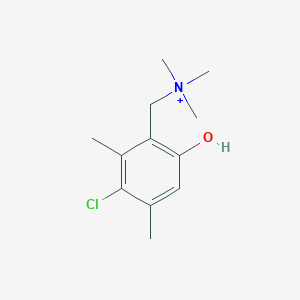![molecular formula C11H16O4 B14514071 Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid CAS No. 62858-91-7](/img/structure/B14514071.png)
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound contains a bicyclo[4.2.1]nonane core with two carboxylic acid groups attached at the 9th position. The structure includes a five-membered ring, a seven-membered ring, and an eight-membered ring, making it a fascinating subject for chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.1]nonane-9,9-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.1]nonane-9,9-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures like bicyclo[3.3.1]nonane derivatives. These compounds share structural similarities but differ in the arrangement and functionalization of their rings .
Uniqueness
Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups. This combination provides distinct chemical properties and reactivity compared to other bicyclic compounds .
Propriétés
Numéro CAS |
62858-91-7 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
bicyclo[4.2.1]nonane-9,9-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-9(13)11(10(14)15)7-3-1-2-4-8(11)6-5-7/h7-8H,1-6H2,(H,12,13)(H,14,15) |
Clé InChI |
XHGIGHINQAULTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(C1)C2(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
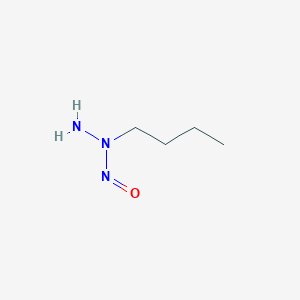
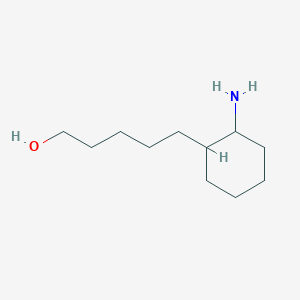
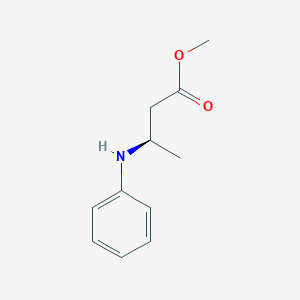
methanone](/img/structure/B14514008.png)

![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)


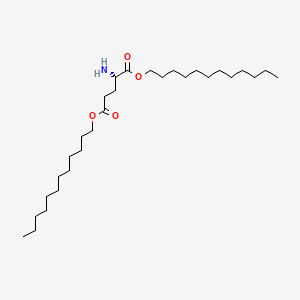
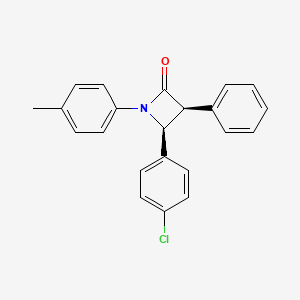
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
